(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine
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Overview
Description
®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine is a chiral organophosphine ligand. These types of compounds are often used in asymmetric synthesis and catalysis due to their ability to induce chirality in the products. The presence of both ferrocenyl and naphthyl groups in the structure suggests that this compound could have unique electronic and steric properties, making it valuable in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine typically involves the following steps:
Formation of the ferrocenyl ethylphosphine backbone: This can be achieved by reacting ferrocene with an appropriate phosphine reagent under controlled conditions.
Introduction of the naphthyl groups: The di(1-naphthyl)phosphino moiety can be introduced through a substitution reaction, where the naphthyl groups are attached to the phosphorus atom.
Chiral resolution: The final step involves resolving the racemic mixture to obtain the desired enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated chromatography systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic processes.
Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine is used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in various reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology
While not commonly used in biological applications, organophosphine ligands can be explored for their potential in drug development and molecular biology due to their ability to interact with metal ions and proteins.
Medicine
In medicine, the compound could be investigated for its potential use in developing new pharmaceuticals, particularly those requiring chiral synthesis.
Industry
Industrially, this compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals, where asymmetric synthesis is crucial.
Mechanism of Action
The mechanism by which ®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral ligand used in hydrogenation reactions.
Josiphos (1-[(2S,5R)-2,5-Diphenylphospholano]ferrocene): A chiral ligand used in various catalytic processes.
Uniqueness
®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine is unique due to the presence of both ferrocenyl and naphthyl groups, which provide distinct electronic and steric properties. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well.
Properties
Molecular Formula |
C40H44FeP2 |
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Molecular Weight |
642.6 g/mol |
InChI |
InChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/t25-;;/m1../s1 |
InChI Key |
ZXFGVYYAQJHRID-KHZPMNTOSA-N |
Isomeric SMILES |
C[C@H]([C]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC([C]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
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